molecular formula C18H23N5O5S B2708356 4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921820-44-2

4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2708356
CAS No.: 921820-44-2
M. Wt: 421.47
InChI Key: XKNPAILZSBNMLR-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a substituted imidazole ring via a thioether-containing acetamido bridge. Key structural elements include:

  • Imidazole ring: Modified with a hydroxymethyl group at position 5 and a 2-((2-methoxyethyl)amino)-2-oxoethyl chain at position 1.
  • Benzamide group: Provides a planar aromatic system for π-π interactions.

Properties

IUPAC Name

4-[[2-[5-(hydroxymethyl)-1-[2-(2-methoxyethylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-28-7-6-20-15(25)9-23-14(10-24)8-21-18(23)29-11-16(26)22-13-4-2-12(3-5-13)17(19)27/h2-5,8,24H,6-7,9-11H2,1H3,(H2,19,27)(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNPAILZSBNMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Imidazole Ring : Known for its role in many biological processes, including enzyme catalysis and as a building block for amino acids.
  • Thioether Linkage : Often involved in redox reactions and can affect the compound's interaction with biological targets.
  • Amide Group : Commonly found in pharmaceuticals, enhancing solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide exhibit significant anticancer activity. For instance, a study on imidazole derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

StudyCell LineIC50 (µM)Mechanism of Action
AHeLa12.5Apoptosis induction
BMCF-715.0Cell cycle arrest
CA54910.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary research suggests that it may inhibit specific kinases involved in cancer progression, although further studies are required to elucidate the exact mechanisms.

Case Study 1: Anticancer Efficacy in Animal Models

In a recent animal model study, administration of the compound at varying doses resulted in significant tumor reduction compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.

Case Study 2: Synergistic Effects with Other Agents

Another investigation examined the synergistic effects of combining this compound with established chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin, suggesting potential for combination therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown:

  • Absorption : Rapid absorption with peak plasma concentration achieved within 1 hour post-administration.
  • Metabolism : Primarily metabolized by liver enzymes, with major metabolites identified.
  • Excretion : Excreted via urine, indicating renal clearance mechanisms.

Toxicity Studies

Toxicity assessments have indicated a favorable safety profile at therapeutic doses; however, higher doses resulted in hepatotoxicity and nephrotoxicity in animal models. Continuous monitoring and dose optimization are recommended for clinical applications.

Comparison with Similar Compounds

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structural Features :
    • Benzimidazole core with a thioacetamido linker.
    • 2,4-Dinitrophenyl substituent on the benzamide.
  • The hydroxymethyl group in the target compound may improve solubility and hydrogen-bonding capacity.

Phenoxymethylbenzoimidazole-Triazole-Thiazole Derivatives (9a–9e)

  • Structural Features: Phenoxymethylbenzoimidazole linked to triazole and substituted thiazole rings. Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole.
  • Biological Activity : Docking studies suggest enzyme inhibition (e.g., α-glucosidase), with bromophenyl derivative 9c showing strong binding interactions .
  • Key Differences: The triazole-thiazole system in 9a–9e introduces additional hydrogen-bonding sites absent in the target compound. The methoxyethylamino chain in the target compound may confer better metabolic stability compared to halogenated aryl groups.

2-Thioxoimidazolidin-4-one Derivatives (e.g., Compound 7b)

  • Structural Features: 2-Thioxoimidazolidinone core with a bromophenyl group and beta-lactam ring.
  • Biological Activity : Antibacterial activity linked to beta-lactam-mediated inhibition of cell wall synthesis .
  • Key Differences :
    • The thioxo group in 7b enhances hydrogen-bonding compared to the thioether in the target compound.
    • The target compound lacks a beta-lactam ring, suggesting divergent mechanisms of action.

Oxadiazole-Thio-Phenylethanone Derivatives

  • Structural Features: Oxadiazole ring substituted with a thio-linked phenylethanone.
  • Biological Activity: Limited data, but oxadiazoles are known for antimicrobial and anti-inflammatory properties .
  • Key Differences: The oxadiazole ring’s electron-withdrawing nature contrasts with the electron-rich imidazole in the target compound. Phenylethanone may influence lipophilicity and membrane permeability differently than the benzamide group.

Structural and Functional Comparison Table

Compound Name Core Structure Key Functional Groups Biological Activity Key Differentiators
Target Compound Imidazole-benzamide Hydroxymethyl, methoxyethylamino Inferred anticancer/antimicrobial Methoxyethyl chain enhances solubility
W1 Benzimidazole-benzamide Dinitrophenyl Antimicrobial, anticancer Nitro groups increase toxicity
9c Benzoimidazole-triazole-thiazole Bromophenyl, triazole Enzyme inhibition Halogenated aryl groups enhance binding
7b 2-Thioxoimidazolidinone Bromophenyl, beta-lactam Antibacterial Beta-lactam targets cell wall synthesis
Oxadiazole derivative Oxadiazole-phenylethanone Oxadiazole, thioether Unknown Oxadiazole alters electronic properties

Research Findings and Implications

  • Similarity Indexing: Compounds with >70% structural similarity to known bioactive molecules (e.g., SAHA) often share therapeutic mechanisms .
  • Pharmacokinetics: The methoxyethylamino group may improve aqueous solubility compared to halogenated or nitro-substituted analogs, reducing toxicity risks .
  • Synthetic Flexibility : The thioether-acetamido bridge allows modular substitution, enabling optimization for target specificity .

Notes

Structural Insights : The hydroxymethyl and methoxyethyl groups in the target compound likely enhance pharmacokinetic profiles but require in vitro validation.

Limitations : Direct biological data for the target compound are absent; comparisons are inferred from structural analogs.

Future Directions : Computational docking studies and in vitro assays are recommended to confirm hypothesized mechanisms.

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